
Benexate hydrochloride
描述
Benexate hydrochloride is a pharmaceutical compound primarily used in the treatment of gastric and duodenal ulcers. It belongs to the category of anti-ulcer agents and works by protecting the mucosal lining of the stomach and intestines. This compound is particularly noted for its efficacy in reducing acid secretion and providing a protective barrier in the gastrointestinal tract .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benexate hydrochloride involves the esterification of benzoic acid derivatives with cyclohexanecarboxylic acid derivatives. The reaction typically requires the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The resulting ester is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes followed by purification steps such as recrystallization. The use of advanced techniques like supercritical fluid extraction can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions: Benexate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form its active form, benexate.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, especially with halogenated compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Halogenated compounds under reflux conditions.
Major Products Formed:
Hydrolysis: Benexate.
Oxidation: Oxidized derivatives of benexate.
Substitution: Substituted benexate derivatives.
科学研究应用
Gastric Ulcer Treatment
Benexate hydrochloride has been extensively studied for its efficacy in promoting ulcer healing. A notable study involved a rat model where gastric ulcers were induced using acetic acid. The rats were treated with varying doses of this compound betadex (0, 100, 300, and 1,000 mg/kg) over five days. The results indicated a significant reduction in ulcer size at the highest dosage (1,000 mg/kg), with a marked increase in endothelial nitric oxide synthase (eNOS) expression and a decrease in pro-inflammatory cytokines such as tumor necrosis factor-alpha .
Comparison with Other Anti-Ulcer Agents
A comparative study highlighted that this compound not only protects against indomethacin-induced gastric lesions but also enhances prostaglandin E2 (PGE2) levels in the gastric tissue, which is essential for mucosal defense. In contrast, it did not interfere with the anti-inflammatory effects of indomethacin on pleural exudates .
Clinical Indications
This compound has been approved for various indications in Japan:
- Acute Gastritis : Approved since December 1989.
- Chronic Gastritis : Also approved since December 1989.
- Stomach Ulcer : Approved since October 1987 .
Animal Studies
Recent studies have explored the use of this compound as a feed additive in livestock to promote growth and improve health outcomes. The compound was shown to enhance growth performance significantly when incorporated into animal feed formulations .
Summary of Findings
The following table summarizes key findings from research on this compound:
作用机制
The mechanism of action of benexate hydrochloride is multifaceted:
Cytoprotective Effect: Enhances the production of mucus and bicarbonate, which protect the gastric mucosa.
Anti-inflammatory Properties: Inhibits enzymes and mediators involved in the inflammatory response, such as cyclooxygenase and prostaglandins.
Improved Microcirculation: Enhances blood flow to the stomach lining, promoting tissue repair and regeneration.
Acid Secretion Modulation: Inhibits excessive gastric acid secretion, reducing mucosal irritation.
相似化合物的比较
Famotidine: Another anti-ulcer agent that works by inhibiting histamine H2 receptors.
Ranitidine: Similar to famotidine, it reduces stomach acid production by blocking histamine H2 receptors.
Omeprazole: A proton pump inhibitor that reduces gastric acid secretion by inhibiting the H+/K+ ATPase enzyme.
Uniqueness of Benexate Hydrochloride: this compound is unique in its dual-action mechanism, providing both cytoprotective and acid secretion inhibitory effects. This combination makes it a versatile and effective option for managing peptic ulcer disease .
生物活性
Benexate hydrochloride, also known as benexate betadex, is an anti-ulcer agent primarily used in the treatment of gastric ulcers. Its biological activity has been extensively studied, particularly concerning its effects on nitric oxide (NO) synthesis, prostaglandin levels, and inflammatory responses in gastric mucosa. This article reviews the key findings from various studies, highlighting its mechanisms of action, efficacy in ulcer healing, and potential therapeutic applications.
This compound exerts its effects through several biological pathways:
- Nitric Oxide Synthesis : Benexate modulates the synthesis of nitric oxide, a crucial mediator in gastric mucosal protection and healing. Studies indicate that benexate enhances endothelial nitric oxide synthase (eNOS) expression, which is associated with improved gastric blood flow and mucosal integrity .
- Prostaglandin Production : The compound promotes the synthesis of prostaglandins (PGs), particularly PGE2, in gastric tissues. Increased levels of PGE2 are linked to enhanced mucosal defense mechanisms against injury .
- Inhibition of Cyclooxygenase (COX) : Benexate has been shown to decrease the expression of COX-2, an enzyme involved in inflammation and pain signaling. This reduction contributes to its anti-inflammatory properties and aids in ulcer healing .
Efficacy in Ulcer Healing
Research has demonstrated the effectiveness of this compound in promoting ulcer healing through various experimental models:
Case Study: Rat Model of Gastric Ulcers
A study utilized a rat model where gastric ulcers were induced using a 60% acetic acid solution. Rats received oral administration of this compound at doses of 0, 100, 300, or 1,000 mg/kg for five days. The results were significant:
- Reduction in Ulcer Size : The group treated with 1,000 mg/kg showed a marked reduction in ulcer size compared to controls (19.3% decrease) (P<0.05). Lower doses also resulted in reductions but were less pronounced .
- Histological Analysis : Histological examinations revealed that benexate treatment led to improved mucosal architecture and reduced inflammatory cell infiltration compared to untreated controls .
Data Summary
Dose (mg/kg) | Ulcer Size Reduction (%) | eNOS Expression | COX-2 Levels |
---|---|---|---|
0 (Control) | - | Baseline | High |
100 | 7.8 | Increased | Moderate |
300 | 10.7 | Increased | Moderate |
1000 | 19.3 | Significantly Increased | Low |
Inhibition of Nitric Oxide Synthase
Interestingly, while benexate enhances eNOS expression, it also exhibits inhibitory effects on neuronal nitric oxide synthase (nNOS), indicating a complex role in modulating NO levels depending on the context . The IC50 values for nNOS inhibition were found to be 29 µM, suggesting that benexate can selectively influence NO pathways.
常见问题
Basic Research Questions
Q. What are the established synthetic pathways for Benexate hydrochloride, and how can researchers optimize yield and purity?
- This compound is synthesized via trans-4-(guanidinomethyl)cyclohexanecarboxylate intermediates, as documented in Saton et al. (1985) . Optimization involves adjusting reaction conditions (e.g., solvent ratios, temperature) and purification steps (e.g., crystallization from methanol-ether mixtures). Researchers should cross-validate purity using HPLC and NMR, referencing protocols from Chem. Pharm. Bull. 33, 647 (1985) .
Q. What in vivo models are commonly used to assess this compound's anti-ulcer efficacy?
- The acetic acid-induced gastric ulcer model in rats is widely employed, where ulcer size reduction and molecular markers (e.g., COX-2, eNOS) are measured post-treatment . Standard protocols include oral administration at 100–1,000 mg/kg for 5 days, with histological validation of mucosal repair .
Q. What analytical techniques are recommended for characterizing this compound and its co-crystals?
- X-ray diffraction (for crystallinity), FT-IR (functional groups), and thermal analysis (DSC/TGA) are critical. Co-crystals with β-cyclodextrin require phase solubility studies to confirm stoichiometry and stability .
Q. What are the molecular targets of this compound in gastric mucosal repair?
- Key targets include endothelial nitric oxide synthase (eNOS) for vasodilation and COX-2 for prostaglandin synthesis. Western blotting and ELISA are used to quantify protein expression and cytokine levels (e.g., TNF-α) in ulcer tissues .
Advanced Research Questions
Q. How do discrepancies in reported efficacy of this compound across studies relate to experimental variables?
- Variations in dosage (e.g., 300 vs. 1,000 mg/kg), ulcer induction methods (acetic acid vs. stress models), and endpoint selection (ulcer size vs. molecular markers) contribute to contradictions. Researchers should standardize protocols using guidelines from Okabe et al. (1984) and Tanaka et al. (1985) .
Q. What strategies can resolve contradictions between Benexate's COX modulation and nitric oxide synthesis effects?
- Mechanistic studies using selective inhibitors (e.g., L-NAME for NOS) and knockout models can isolate pathways. For example, co-administration of L-NAME with Benexate in rats revealed COX-2 suppression independent of nitric oxide, suggesting context-dependent activity .
Q. How does co-crystallization with β-cyclodextrin affect Benexate's pharmacokinetics?
- Co-crystals enhance solubility and bioavailability, as shown in JP Kokai 83 38250 . Researchers should compare dissolution rates and plasma concentration profiles (via LC-MS) of free vs. co-crystal forms in preclinical models.
Q. What are the challenges in extrapolating Benexate's preclinical results to human trials?
- Species-specific differences in gastric physiology and metabolic pathways (e.g., cytochrome P450 activity) limit translation. Dose scaling using allometric models and phase I pharmacokinetic trials are recommended .
Q. How to design studies investigating Benexate's interaction with proton pump inhibitors (PPIs)?
- Use factorial design experiments to evaluate synergistic effects. For example, combine Benexate with omeprazole in ulcer models, monitoring healing rates and adverse effects. Statistical tools like ANOVA can identify interaction significance .
Q. What are the key considerations for ensuring reproducibility in this compound synthesis?
- Document reaction parameters (e.g., pH, agitation speed) and validate intermediates via spectral data. Cross-reference synthetic protocols from Saton et al. (1985) and Shinoda et al. (1983) to address variability in yield .
Q. Methodological Guidelines
- Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus, avoiding non-English or non-validated sources (per EPA guidelines) .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., dose-response consistency, biological plausibility) to assess conflicting results .
- Experimental Design : Use power analysis to determine sample sizes and include positive/negative controls (e.g., omeprazole for anti-ulcer studies) .
属性
IUPAC Name |
benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4.ClH/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2,(H4,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYFCHDQJQKOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999968 | |
Record name | Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80999968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78718-25-9 | |
Record name | Benexate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80999968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENEXATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN4YYK2C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。